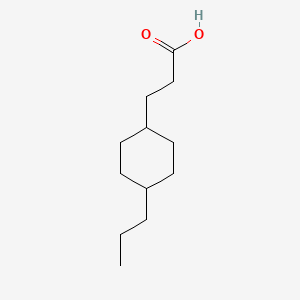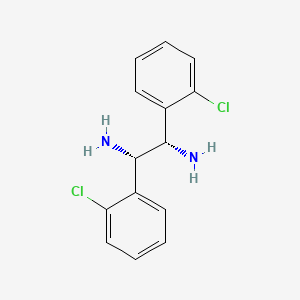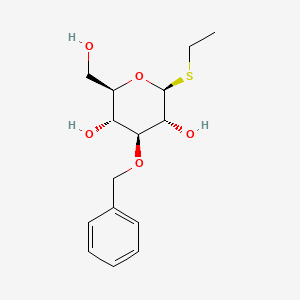
(7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triethylsilyloxy group, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one typically involves multiple steps, starting from simpler organic molecules. The reaction conditions often include the use of solvents like dichloromethane (CH₂Cl₂) and reagents such as 4-methylmorpholine N-oxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: The triethylsilyloxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions often involve specific temperatures and solvents to ensure the desired transformation occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: It may serve as a probe to study biological pathways and interactions, especially those involving silyl groups.
Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of (7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one involves its interaction with molecular targets through its functional groups. The triethylsilyloxy group can enhance the compound’s stability and facilitate its binding to specific proteins or enzymes. This interaction can modulate biological pathways, leading to various effects depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3aR,7aR)-1-[(2R,4S)-4-fluoro-6-methyl-6-[(triethylsilyl)oxy]heptan-2-yl]-7a-methyl-hexahydro-1H-inden-4-one
- (1R,3aR,7aR)-1-[(2S)-3,3-difluoro-6-methyl-6-[(triethylsilyl)oxy]heptan-2-yl]-7a-methyl-hexahydro-1H-inden-4-one
Uniqueness
The uniqueness of (7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, binding affinity, and ease of modification.
Propriétés
Formule moléculaire |
C24H46O2Si |
|---|---|
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
(7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19?,20?,21?,24-/m1/s1 |
Clé InChI |
SSBPDZGZFAVZPC-KGQZTBJRSA-N |
SMILES isomérique |
CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2[C@@]1(CCCC2=O)C |
SMILES canonique |
CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)


![3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid](/img/structure/B14077316.png)
![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)




![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)


